

Physical and chemical properties of 4-(1-Hydroxyethyl)benzoic acid

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Compound of Interest

Compound Name: 4-(1-Hydroxyethyl)benzoic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Hydroxyethyl)benzoic acid is a benzoic acid derivative characterized by a hydroxyethyl group at the para position of the benzene ring.^[1] This bifunctional molecule, containing both a carboxylic acid and a secondary alcohol, serves as a versatile building block in organic synthesis. Its structural features make it a compound of interest in medicinal chemistry and materials science, where it can be utilized as an intermediate for more complex molecules, including active pharmaceutical ingredients (APIs).^{[1][2]} This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safety considerations, offering a foundational resource for laboratory and development settings.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.

Structure and Identification

The molecular structure consists of a central benzene ring substituted with a carboxylic acid group and a 1-hydroxyethyl group at positions 1 and 4, respectively. The presence of a chiral center at the benzylic carbon of the hydroxyethyl group means the compound can exist as a racemate or as individual (R) and (S) enantiomers.[3]

Caption: Chemical structure of **4-(1-Hydroxyethyl)benzoic acid**.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	4-(1-hydroxyethyl)benzoic acid	[4]
CAS Number	97364-15-3 (Racemate)	[4][5][6]
	125577-90-4 ((R)-enantiomer)	[3]
Molecular Formula	C ₉ H ₁₀ O ₃	[3][4][5][6]
Molecular Weight	166.17 g/mol	[3][4][5][6]
InChIKey	UBXQIJLWYJGCCO-UHFFFAOYSA-N	[4]

| Canonical SMILES| CC(C1=CC=C(C=C1)C(=O)O)O |[4][6] |

Physicochemical Data

The physical properties of **4-(1-Hydroxyethyl)benzoic acid** are largely governed by its ability to form intermolecular hydrogen bonds via its carboxylic acid and hydroxyl groups. This results in a relatively high melting point and moderate polarity.[1]

Table 2: Key Physicochemical Properties

Property	Value	Source(s)
Appearance	White solid	[7]
Melting Point	138-139°C	[5]
Boiling Point	336.6 ± 25.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm ³	[5]
pKa (Predicted)	4.27 ± 0.10	[8]

| LogP (Predicted) | 1.4381 [[6] |

Solubility Profile

The presence of both polar functional groups (carboxyl and hydroxyl) and a nonpolar benzene ring gives **4-(1-Hydroxyethyl)benzoic acid** a mixed solubility profile. It is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, but has limited solubility in water.[1][9] The acidic nature of the carboxylic group implies that its solubility in aqueous solutions is pH-dependent; it will be significantly more soluble in basic solutions where it is deprotonated to form the carboxylate salt.

Chemical Properties and Reactivity

The reactivity of **4-(1-Hydroxyethyl)benzoic acid** is dominated by its two primary functional groups: the carboxylic acid and the secondary alcohol. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

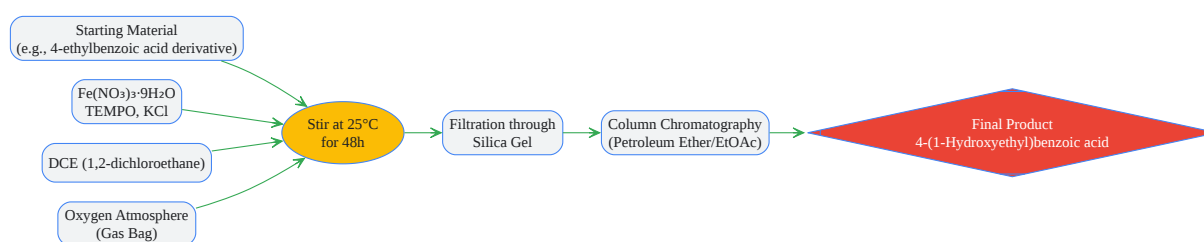
- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, amidation, and reduction. The formation of esters (e.g., methyl or ethyl esters) is a common strategy to protect the carboxylic acid or to modify the compound's properties.[10][11]
- **Hydroxyl Group:** The secondary alcohol can be oxidized to a ketone (yielding 4-acetylbenzoic acid), esterified, or used in ether synthesis.[5] Its presence is key to the molecule's utility as a chiral building block when used in its enantiomerically pure forms.[3]

The aromatic ring can also undergo electrophilic substitution, although the carboxylic acid group is deactivating and meta-directing, while the hydroxyethyl group is weakly activating and

ortho-, para-directing. The interplay of these groups dictates the regioselectivity of such reactions.

Synthesis Pathway

A common laboratory-scale synthesis involves the selective oxidation of a precursor. One documented method utilizes an iron(III) nitrate nonahydrate and TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalytic system to oxidize the corresponding ethylbenzene derivative under an oxygen atmosphere.[12]



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Caption: General workflow for the synthesis of **4-(1-Hydroxyethyl)benzoic acid**.

Experimental Protocol: Catalytic Oxidation Synthesis[12]

This protocol is adapted from a literature procedure and should be performed by qualified personnel with appropriate safety measures.

- **Apparatus Setup:** To a Schlenk tube, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol), TEMPO (0.1 mmol), and potassium chloride (KCl, 0.1 mmol).

- **Addition of Reactants:** Add the starting material (e.g., 4-ethyltoluene, 1.0 mmol) followed by 1,2-dichloroethane (DCE, 4.0 mL).
- **Reaction Atmosphere:** Seal the Schlenk tube and establish an oxygen atmosphere using an oxygen-filled gas bag.
- **Reaction Execution:** Stir the mixture vigorously at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1). The reaction typically runs for approximately 48 hours.
- **Initial Workup:** Upon completion, filter the crude reaction mixture through a short plug of silica gel, eluting with diethyl ether (Et₂O).
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of petroleum ether/ethyl acetate as the eluent to isolate the final product.

Causality Note: The Fe(NO₃)₃/TEMPO system is a well-established catalytic pair for the aerobic oxidation of benzylic C-H bonds. TEMPO acts as the direct oxidant, and the iron salt serves to regenerate the active oxoammonium species from the resulting hydroxylamine, using molecular oxygen as the terminal oxidant. This allows the reaction to proceed with only a catalytic amount of the reagents.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a comprehensive set of spectra for **4-(1-Hydroxyethyl)benzoic acid** is not publicly available in a single source, data for its methyl ester and related analogs provide insight into expected spectral features.^[10]

- **¹H NMR:** Expected signals would include: a doublet for the methyl protons (-CH₃), a quartet for the benzylic proton (-CHOH), aromatic protons in the 7-8 ppm region showing a characteristic AA'BB' pattern, and broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
- **¹³C NMR:** Key signals would correspond to the methyl carbon, the benzylic carbon bearing the hydroxyl group (~70 ppm), aromatic carbons, and the carbonyl carbon of the carboxylic

acid (>170 ppm).[10]

- IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol and carboxylic acid (broad, $\sim 3300\text{-}2500\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and C-O stretching, as well as aromatic C-H and C=C bands.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.17 g/mol). Predicted collision cross-section data is available, which is useful for ion mobility-mass spectrometry studies.[13]

Applications in Research and Drug Development

As a bifunctional intermediate, **4-(1-Hydroxyethyl)benzoic acid** and its derivatives are valuable in several areas:

- Pharmaceutical Synthesis: It can serve as a precursor for synthesizing more complex molecules with potential biological activity. The hydroxyl and carboxylic acid moieties provide handles for derivatization to explore structure-activity relationships (SAR).[1][2]
- Building Block: In its chiral forms, it is a valuable building block for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.
- Polymer and Materials Science: The dual functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers.

Safety and Toxicological Profile

Proper handling of any chemical is crucial. According to available safety data sheets, **4-(1-Hydroxyethyl)benzoic acid** is classified as an irritant.[4][14]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[3][4][14]
 - H319: Causes serious eye irritation.[3][4][14]
 - H335: May cause respiratory irritation.[3][4][14]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] In case of dust generation, use respiratory protection.[16]
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[15]
- Storage: Store in a cool, well-ventilated place in a tightly sealed container.[14] Keep away from oxidizing agents and strong bases.[17]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[14]

This guide is intended for informational purposes only and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

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References

- 1. CAS 97364-15-3: 4-(1-hydroxyethyl)benzoic acid [cymitquimica.com]
- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 4-(1-Hydroxyethyl)benzoic acid, (R)- | C₉H₁₀O₃ | CID 13435929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1-Hydroxyethyl)benzoic acid | C₉H₁₀O₃ | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Hydroxyethyl)benzoic acid | CAS#:97364-15-3 | Chemsrsc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-(2-Hydroxyethyl)benzoic acid | Natural product | TargetMol [targetmol.com]
- 8. Benzoic acid, 4-[(1S)-1-hydroxyethyl]- CAS#: 125577-89-1 [m.chemicalbook.com]
- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 12. 4-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. PubChemLite - 4-(1-hydroxyethyl)benzoic acid (C₉H₁₀O₃) [pubchemlite.lcsb.uni.lu]
- 14. aksci.com [aksci.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
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